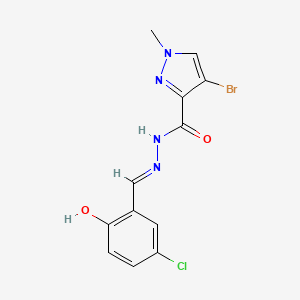
3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one, also known as Ro 31-8220, is a synthetic compound that belongs to the family of indolocarbazoles. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 is widely used in scientific research for its potential applications in biochemistry and pharmacology. It has been shown to inhibit protein kinase C (PKC), an enzyme that plays a key role in various cellular processes such as cell proliferation, differentiation, and apoptosis. 3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 has been used to study the role of PKC in cancer, inflammation, and neurodegenerative diseases.
Mecanismo De Acción
3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 inhibits PKC by binding to the enzyme's catalytic domain, thereby preventing its activation. This leads to a decrease in downstream signaling pathways that are dependent on PKC activation. The exact mechanism of 3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220's inhibition of PKC is still under investigation.
Biochemical and Physiological Effects:
3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and protect against neurodegeneration. 3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in the development and progression of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 in lab experiments is its specificity for PKC inhibition. It has been shown to be more selective for PKC than other PKC inhibitors, such as staurosporine. However, one limitation of using 3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 is its potential for off-target effects, as it has been shown to inhibit other kinases besides PKC.
Direcciones Futuras
There are several future directions for the study of 3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220. One area of interest is its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Another area of interest is its use as a tool for studying the role of PKC in various cellular processes. Additionally, further research is needed to fully understand the mechanism of 3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220's inhibition of PKC and its potential for off-target effects.
Métodos De Síntesis
3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 is synthesized by reacting 2-chloro-4,5-dimethoxybenzyl chloride with 7-methyl-1,3-dihydro-2H-indol-2-one in the presence of a base such as sodium hydroxide. The reaction yields 3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 as a white crystalline solid with a melting point of 216-218°C.
Propiedades
IUPAC Name |
3-[(2-chloro-4,5-dimethoxyphenyl)methyl]-7-methyl-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-10-5-4-6-12-13(18(21)20-17(10)12)7-11-8-15(22-2)16(23-3)9-14(11)19/h4-6,8-9,13H,7H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKDKJMCKKYTKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2)CC3=CC(=C(C=C3Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(3,4-difluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B6011086.png)
![(1R*,2S*,4R*)-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B6011088.png)
![2-(2,3-dihydro-1-benzofuran-5-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6011096.png)
![4-(4-hydroxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6011104.png)
![2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6011110.png)
![7-(2-fluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6011117.png)
![N-[3-(1-azepanylcarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-3-methylbenzamide](/img/structure/B6011119.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B6011122.png)
![6-[(hydroxyimino)methyl]-N-[2-(1-piperidinyl)ethyl]nicotinamide](/img/structure/B6011126.png)
![3,5-dimethoxy-N-({1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6011133.png)
![2-(3,4-dimethylphenyl)-5-methyl-4-{[(3-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6011146.png)
![3-{1-[3-(1H-benzimidazol-2-yl)propanoyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6011172.png)
![N-(2-methyl-2-propen-1-yl)-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6011185.png)